molecular formula C12H11BrN2O2S B8241981 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate

Cat. No.: B8241981
M. Wt: 327.20 g/mol
InChI Key: PXHMBWDSGARCNJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate is a brominated 1,3,4-thiadiazole derivative featuring a benzoate ester group.

Properties

IUPAC Name

2-(5-bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-12(2,10-14-15-11(13)18-10)17-9(16)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHMBWDSGARCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(S1)Br)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with propan-2-yl benzoate under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinct features are highlighted by comparing it to structurally related 1,3,4-thiadiazole derivatives (Table 1):

Compound Name Substituents/Functional Groups Key Features Reference ID
2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate 5-Bromo, propan-2-yl benzoate ester Bulky ester group; bromine enhances reactivity N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Chlorobenzylthio, acetamide, phenoxy High yield (74%); moderate melting point (132–134°C)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) Bromobenzylideneamino, thiol (-SH) Thiol group (IR: 2595 cm⁻¹); aromatic C-Br stretch (785 cm⁻¹)
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine 2-Bromophenyl, amine (-NH₂) Insecticidal/fungicidal activity
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Bromine at position 2, fused imidazole ring Reacts readily with secondary amines

Key Observations :

  • Bromine Position : The target compound’s bromine at position 5 contrasts with 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine (bromine on phenyl ring) and 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (bromine at position 2). Position affects electronic distribution and substitution reactivity .
  • Functional Groups : The benzoate ester distinguishes it from acetamide (e.g., 5e) or thiol (e.g., 2c) derivatives, impacting hydrophobicity and metabolic stability .

Physicochemical Properties

Comparative data on melting points and synthetic yields (Table 2):

Compound Name Melting Point (°C) Yield (%) Reference ID
2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate Not reported Not reported N/A
5e 132–134 74
2c 120–122 82
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Not reported Not reported

Analysis :

  • The target compound’s physicochemical data are unavailable in the provided evidence, but analogs suggest brominated thiadiazoles typically exhibit melting points between 120–170°C .
  • Yields for similar compounds range from 68–88%, influenced by substituent bulkiness and reaction conditions .
Reactivity:
  • The bromine in 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate is likely susceptible to nucleophilic substitution, akin to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, which undergoes amine substitution .
  • The benzoate ester may hydrolyze under basic conditions, a feature absent in thiol- or acetamide-containing analogs .

Biological Activity

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure incorporates a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C12H12BrN3O2S
  • Molecular Weight : 315.21 g/mol
  • CAS Number : 879488-37-6

The biological activity of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate is primarily attributed to the presence of the thiadiazole moiety. This structure allows for interaction with various biological targets:

  • Anticancer Activity : Thiadiazole derivatives have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, related compounds have demonstrated significant cytotoxicity against HeLa and MCF-7 cells, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Compounds containing thiadiazole rings exhibit broad-spectrum antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating glutamate receptors and reducing calcium ion influx in neuronal cells, thus potentially preventing excitotoxicity .

Biological Activity Data

Biological ActivityTargetIC50 Value (µM)Reference
Anticancer (HeLa)Cell Proliferation0.37 - 0.95
AntimicrobialBacterial StrainsVaries
NeuroprotectiveGlutamate ReceptorsNot specified

Case Studies

  • Anticancer Efficacy :
    A study evaluated the cytotoxic effects of a series of thiadiazole derivatives against various human cancer cell lines. The compound demonstrated significant inhibition of cell growth, particularly against HeLa cells with an IC50 value lower than that of sorafenib, a standard anticancer drug .
  • Antimicrobial Properties :
    Research has indicated that thiadiazole derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and protein function .
  • Neuroprotective Mechanism :
    Investigations into the neuroprotective properties of related thiadiazole compounds revealed their ability to inhibit glutamate-induced calcium uptake in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate, and what reaction conditions are optimal?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiadiazole intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) may react with brominated benzoyl chlorides in the presence of a base like triethylamine (TEA) and a polar aprotic solvent (e.g., dichloromethane). Reaction temperatures are typically maintained between 0–25°C to control side reactions .
  • Key Considerations : Purity is enhanced by column chromatography, and yields are optimized by slow addition of reagents to prevent dimerization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The thiadiazole ring protons resonate at δ 8.2–8.5 ppm, while the benzoate aromatic protons appear at δ 7.5–8.0 ppm. The tert-butyl group (propan-2-yl) shows a singlet near δ 1.6 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (benzoate) appear at ~1700 cm⁻¹, and C-Br (thiadiazole) at ~600 cm⁻¹ .
    • Validation : Compare experimental data with computed spectra from tools like Gaussian or ACD/Labs .

Q. What are the key challenges in achieving high yield and purity during synthesis?

  • Challenges : Competing side reactions (e.g., oxidation of sulfur in the thiadiazole ring) and byproduct formation (e.g., dimerization via Br substitution).
  • Solutions : Use inert atmospheres (N₂/Ar) to prevent oxidation and employ dropwise addition of brominating agents. Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) analyze the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict molecular orbitals, electrostatic potential surfaces, and reactive sites. For example, the bromine atom exhibits a high electron-withdrawing effect, increasing electrophilicity at the thiadiazole C-5 position .
  • Applications : Predict regioselectivity in substitution reactions and optimize ligand-protein docking studies for biological activity .

Q. How does the bromine atom influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insight : Bromine at C-5 of the thiadiazole ring acts as a leaving group, enabling nucleophilic substitution (SNAr) with amines or thiols. Kinetic studies show that electron-deficient nucleophiles (e.g., NaN₃) react faster in DMF at 60°C .
  • Comparative Analysis : Bromine increases reaction rates by 3–5× compared to chloro analogs due to its lower bond dissociation energy .

Q. What are the potential biological targets of this compound based on structural analogs?

  • Biological Relevance : Thiadiazole derivatives inhibit enzymes like acetylcholinesterase (IC₅₀ ~2.5 µM) and cyclooxygenase-2 (COX-2). The bromine enhances lipophilicity, improving membrane permeability in antimicrobial assays (MIC: 8–16 µg/mL against S. aureus) .
  • Experimental Design : Use molecular docking (AutoDock Vina) to predict binding to ATP-binding pockets in kinase targets (e.g., EGFR) .

Q. How does the thiadiazole ring affect the compound’s stability under varying pH and temperature?

  • Stability Studies : The thiadiazole ring degrades at pH < 2 (via protonation of N-atoms) or >10 (hydrolysis). Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C .
  • Mitigation : Store the compound in anhydrous conditions at 4°C and buffer reaction media to pH 6–8 .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Approach :

Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

Structural Validation : Confirm compound identity via X-ray crystallography (as in ) to rule out isomer contamination.

Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., doxorubicin for anticancer assays) .

Notes

  • Advanced Methods : DFT, X-ray crystallography, and kinetic studies are prioritized for mechanistic insights.
  • Reproducibility : Detailed synthetic protocols and spectral validation ensure experimental reproducibility.

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